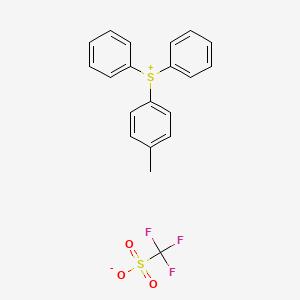










|
REACTION_CXSMILES
|
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[S:22]([O:29]S(C(F)(F)F)(=O)=O)([C:25]([F:28])([F:27])[F:26])(=[O:24])=[O:23]>ClCCl.CCOCC>[O-:29][S:22]([C:25]([F:28])([F:27])[F:26])(=[O:24])=[O:23].[C:9]1([S+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:18]2[CH:19]=[CH:20][C:15]([CH3:21])=[CH:16][CH:17]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
1.48 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The reacting mixture was stirred at the same temperature for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
WASH
|
|
Details
|
Then, the reacting mixture was washed with distilled water
|
|
Type
|
CUSTOM
|
|
Details
|
After the complete removal of organic solvent
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|
|
Type
|
CUSTOM
|
|
Details
|
an oil phase with larger viscosity was obtained
|
|
Type
|
CUSTOM
|
|
Details
|
The oil phase, so formed
|
|
Type
|
CUSTOM
|
|
Details
|
a white precipitate was obtained
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried by vaccum oven
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[S+](C1=CC=C(C=C1)C)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.01 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |